molecular formula C15H11ClN2 B11862296 7-Chloro-2-(p-tolyl)quinoxaline

7-Chloro-2-(p-tolyl)quinoxaline

Cat. No.: B11862296
M. Wt: 254.71 g/mol
InChI Key: HJPDHQPNCZMSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of 4-chloroaniline with p-tolualdehyde in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve catalytic processes to enhance yield and efficiency. For example, the use of iodine (I2) as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) has been reported to be effective for the synthesis of quinoxalines .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(p-tolyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(p-tolyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

7-chloro-2-(4-methylphenyl)quinoxaline

InChI

InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3

InChI Key

HJPDHQPNCZMSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.